2-[(2-Bromophenyl)sulfanyl]cyclopentan-1-one
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Overview
Description
2-[(2-Bromophenyl)sulfanyl]cyclopentan-1-one is an organic compound with the molecular formula C11H11BrOS It is characterized by a bromophenyl group attached to a sulfanyl group, which is further connected to a cyclopentanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromophenyl)sulfanyl]cyclopentan-1-one typically involves the reaction of 2-bromothiophenol with cyclopentanone in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Bromophenyl)sulfanyl]cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the cyclopentanone ring can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-Bromophenyl)sulfanyl]cyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme interactions and inhibition.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Bromophenyl)sulfanyl]cyclopentan-1-one involves its interaction with various molecular targets. The bromophenyl group can engage in halogen bonding, while the sulfanyl group can form thiol bonds with proteins and enzymes. These interactions can modulate the activity of biological pathways, making the compound useful in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Bromophenyl)sulfanyl]cyclopentan-1-one
- 2-[(2-Chlorophenyl)sulfanyl]cyclopentan-1-one
- 2-[(2-Fluorophenyl)sulfanyl]cyclopentan-1-one
Uniqueness
2-[(2-Bromophenyl)sulfanyl]cyclopentan-1-one is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This property can influence its reactivity and interactions with biological targets, distinguishing it from its chlorinated or fluorinated analogs .
Properties
Molecular Formula |
C11H11BrOS |
---|---|
Molecular Weight |
271.18 g/mol |
IUPAC Name |
2-(2-bromophenyl)sulfanylcyclopentan-1-one |
InChI |
InChI=1S/C11H11BrOS/c12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)13/h1-2,4,6,11H,3,5,7H2 |
InChI Key |
IZXOQFFSFIRWFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1)SC2=CC=CC=C2Br |
Origin of Product |
United States |
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